5-(2-Fluorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Fluorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: , also known by its chemical formula C13H8FN5O2S , is a heterocyclic compound. Let’s break down its structure:
5-(2-Fluorophenyl): This part of the compound contains a fluorine-substituted phenyl ring.
4-((2-nitrobenzylidene)amino): Here, we have a nitrobenzylidene group attached to an amino group.
4H-1,2,4-triazole-3-thiol: The core structure is a 1,2,4-triazole ring with a thiol (sulfhydryl) group.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Purification and Isolation:
- Industrial-scale production typically involves batch or continuous processes using optimized reaction conditions.
Chemical Reactions Analysis
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions.
Common Reagents: Sodium hydrosulfide (NaHS), hydrazine, reducing agents.
Major Products: The desired compound itself, along with intermediates.
Scientific Research Applications
Medicine: Investigated for potential antimicrobial, antifungal, and anticancer properties.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the development of novel materials.
Mechanism of Action
Targets: The compound may interact with enzymes, receptors, or cellular pathways.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Other triazoles, such as 1,2,4-triazole and 1,2,3-triazole derivatives.
Uniqueness: The combination of fluorine, nitro, and thiol groups sets it apart.
Properties
CAS No. |
677304-08-4 |
---|---|
Molecular Formula |
C15H10FN5O2S |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10FN5O2S/c16-12-7-3-2-6-11(12)14-18-19-15(24)20(14)17-9-10-5-1-4-8-13(10)21(22)23/h1-9H,(H,19,24)/b17-9+ |
InChI Key |
AYOGXSYHSWNTNP-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)[N+](=O)[O-] |
Origin of Product |
United States |
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